An In-Depth Technical Guide to the Chemical Structure of Carminic Acid
An In-Depth Technical Guide to the Chemical Structure of Carminic Acid
Introduction
Carminic acid is a naturally occurring red pigment belonging to the anthraquinone (B42736) class of compounds. It is the primary colorant extracted from the female cochineal insect, Dactylopius coccus, which is native to the tropical and subtropical regions of South America and Mexico. For centuries, this vibrant and stable dye has been used in textiles, cosmetics, and as a food colorant. In the European Union, it is designated as E120. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and analytical protocols for carminic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
Carminic acid is a complex molecule characterized by a central anthraquinone core linked to a glucose sugar moiety.[1] This C-glycosidic linkage, where the sugar is directly attached to the anthraquinone ring via a carbon-carbon bond, distinguishes it from the more common O-glycosides.
The core structure is a 9,10-anthraquinone-2-carboxylic acid, which is further substituted with a methyl group, four hydroxyl groups, and the aforementioned glucopyranose unit.[2] The stereochemistry of the sugar has been confirmed to be the β-D-glucopyranosyl anomer.[2]
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IUPAC Name : 7-β-D-Glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid[1]
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Systematic IUPAC Name : 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9,10-dihydroanthracene-2-carboxylic acid
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Molecular Formula : C₂₂H₂₀O₁₃[2]
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CAS Number : 1260-17-9
Caption: 2D chemical structure of carminic acid.
Physicochemical and Spectroscopic Properties
Carminic acid presents as a dark purplish-brown mass or a bright red to dark red powder. It does not have a distinct melting point, but it darkens and decomposes at temperatures around 120-136°C. Its solubility is a key factor in its extraction and application, being soluble in polar solvents like water and ethanol, and insoluble in non-polar solvents such as benzene (B151609) and chloroform.
Quantitative Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 492.39 g/mol | [2] |
| Appearance | Red crystals; bright red to dark purple powder | [2] |
| Melting Point | 136 °C (decomposes) | [2] |
| Water Solubility | ~1.3 g/L at 25 °C | |
| Solubility | Soluble in ethanol, concentrated H₂SO₄, and alkaline solutions. | |
| Insolubility | Insoluble in ether, benzene, chloroform, and petroleum ether. | |
| pKa values | 3.39, 5.78, 8.35, 10.27, 11.51 |
Spectroscopic Data
The extensive conjugated system of the anthraquinone core is responsible for the characteristic red color of carminic acid. Its UV-Visible absorption spectrum is pH-dependent, shifting from orange in acidic solutions to violet in basic conditions.
| Spectroscopic Data | Value | Reference(s) |
| UV-Vis λmax (in H₂O) | 500 nm | |
| UV-Vis λmax (in 0.02N HCl) | 490-500 nm | |
| UV-Vis λmax (in 0.0001N NaOH) | 540 nm | |
| ¹H NMR (Anomeric Proton, H-1') | δ 5.26 (d, J = 7.6 Hz) | |
| ¹³C NMR (Anomeric Carbon, C-1') | δ 101.1 ppm | |
| Key IR Peaks (cm⁻¹) | 3302 (carboxyl), 2933 (sugar), 1708, 1693 (carbonyls), 1616, 1568, 1273 (anthraquinone) |
Note: For a complete assignment of ¹H and ¹³C NMR spectra, refer to Schmitt et al. (1984), Org. Magn. Reson.
Biosynthesis of Carminic Acid
Carminic acid is a polyketide secondary metabolite. Its biosynthesis is understood to occur in three main stages, originating from a polyketide pathway rather than the shikimate pathway.
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Initiation : The process begins with the loading of acetyl-CoA and malonyl-CoA onto an acyl carrier protein (ACP) to form acetyl-ACP and malonyl-ACP.
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Elongation : A ketoacyl synthase/chain length factor heterodimer catalyzes the repeated decarboxylative condensation of the growing polyketide chain with six more malonyl-ACP units. This results in the formation of an octaketide.
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Cyclization and Functionalization : A cyclase enzyme catalyzes an aldol-like cyclization of the octaketide to form flavokermesic acid anthrone (B1665570) (FKA). FKA then undergoes a series of enzymatic modifications, including two hydroxylation steps catalyzed by P450 monooxygenases to form flavokermesic acid and subsequently kermesic acid. The final step is the C-glycosylation of kermesic acid by a UDP-glucose dependent glucosyltransferase, which attaches the glucose moiety to form carminic acid.
Caption: Proposed biosynthetic pathway of carminic acid.
Experimental Protocols
Extraction and Purification of Carminic Acid from Cochineal
This protocol describes a conventional method for the extraction of carminic acid from dried cochineal insects.
Materials:
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Dried and ground cochineal insects
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Distilled water
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Heating mantle or water bath
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Beakers and flasks
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Filtration apparatus (e.g., Büchner funnel, filter paper)
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Stirring plate and stir bar
Procedure:
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Weigh a desired amount of dried, ground cochineal.
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Add distilled water to the cochineal powder in a flask at a solid-to-liquid ratio of 1:20 (g/mL).
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Heat the mixture to boiling while stirring continuously.
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Maintain the boil for 30 minutes.
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Allow the mixture to cool to room temperature.
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Filter the mixture to separate the aqueous extract from the solid insect residue. The resulting filtrate is the crude carminic acid extract.
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For purification, the crude extract can be further processed through techniques such as solid-phase extraction (SPE) using a polyamide or C18 cartridge to remove impurities.
HPLC Analysis of Carminic Acid
This protocol outlines a method for the quantitative analysis of carminic acid in a sample using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
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HPLC system with a photodiode array (PDA) or UV detector
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Reversed-phase C18 column (e.g., LiChroCART RP-18)
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Acetonitrile (B52724) (HPLC grade)
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Formic acid
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Carminic acid standard
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Sample containing carminic acid
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Syringe filters (0.45 µm)
Procedure:
1. Sample Preparation:
- Low Protein Samples (e.g., beverages): Simply filter the sample through a 0.45 µm syringe filter before injection.
- High Protein Samples (e.g., yogurt):
- To 1 g of the sample, add 1 mL of 8 M NH₄OH and let it stand for 5 minutes.
- Adjust the pH to 2 with 6 M HCl.
- Centrifuge the mixture to precipitate the proteins.
- Filter the supernatant through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical gradient might start at 10% acetonitrile and increase to 50% over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 494 nm for quantification. A PDA detector can be used to scan from 200-600 nm for peak purity analysis.
- Injection Volume: 20 µL
3. Quantification:
- Prepare a calibration curve using a series of known concentrations of the carminic acid standard.
- Inject the prepared sample and integrate the peak area corresponding to carminic acid.
- Calculate the concentration of carminic acid in the sample by comparing its peak area to the calibration curve.
Conclusion
Carminic acid remains a significant natural colorant with a rich history and diverse applications. Its complex chemical structure, centered around a C-glycosidic anthraquinone, imparts its unique color and stability. Understanding its physicochemical properties, biosynthetic pathway, and analytical methodologies is crucial for its effective use in research, food technology, and drug development. The protocols provided in this guide offer a foundation for the extraction, purification, and quantification of this important natural product.
